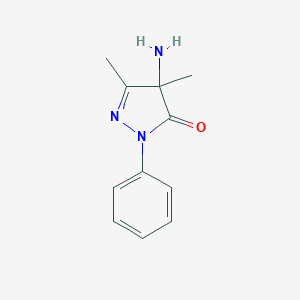

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Description

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core. This compound is known for its diverse biological activities and is used in various scientific research applications. It is a crystalline solid with significant potential in medicinal chemistry and other fields.

Properties

IUPAC Name |

4-amino-4,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-11(2,12)10(15)14(13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSDCXNSGFKLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yields

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenylhydrazine + Ethyl 3-oxobutanoate | HCl (10%) | Ethanol | 80 | 6 | 68–72 |

| Methylhydrazine + Ethyl 2-methylacetoacetate | NaOH (5%) | Water | 100 | 4 | 75–78 |

The amino group is introduced via nucleophilic substitution using ammonium hydroxide or through reductive amination of a ketone intermediate.

Multi-Component Reactions (MCRs)

Recent advances employ one-pot MCRs to streamline synthesis. A three-component reaction of hydrazine derivatives, diketones, and aryl aldehydes in the presence of green catalysts (e.g., starch-functionalized magnetite nanoparticles) yields functionalized pyrazolones. For the target compound, 1,3-diphenyl-2-pyrazolin-5-one serves as a key intermediate, reacting with methylamine and formaldehyde under microwave irradiation.

Optimized MCR Protocol

-

Reactants : 1,3-Diphenyl-2-pyrazolin-5-one (1 eq), methylamine (2 eq), paraformaldehyde (1.5 eq)

-

Catalyst : ZnO nanoparticles (5 mol%)

-

Solvent : Water

-

Conditions : Microwave (300 W, 120°C, 20 min)

This method minimizes side products and enhances regioselectivity due to the microwave’s uniform heating.

Functionalization of Pyrazolone Precursors

4-Aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, CAS 83-07-8), a structurally analogous compound, is synthesized via aminolysis of antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) with hydroxylamine hydrochloride. Adapting this method, the target compound is obtained by replacing hydroxylamine with aqueous ammonia under high-pressure conditions:

-

Aminolysis Step :

Catalytic Reductive Amination

A two-step process involves ketone formation followed by reductive amination:

-

Ketone Synthesis : Oxidation of 4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with KMnO₄ in acidic medium.

-

Reductive Amination : Reaction with NH₃ and H₂ (1 atm) over Pd/C (10 wt%) in methanol at 50°C for 12 h.

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pyrazolone + KMnO₄ + H₂SO₄ | 60°C, 3 h | 85 |

| 2 | Ketone + NH₃ + H₂/Pd/C | 50°C, 12 h | 78 |

Solid-Phase Synthesis for Scalability

Industrial suppliers (e.g., Hubei Shinrezing Pharmaceutical Technology) utilize solid-supported reagents for continuous production. A representative protocol includes:

-

Resin : Polystyrene-bound hydrazine

-

Reactants : Ethyl 2-methylacetoacetate (1 eq), methyl iodide (1.2 eq)

-

Conditions : Toluene, 100°C, 24 h

-

Cleavage : TFA/DCM (1:1)

Mechanochemical Synthesis

Ball-milling techniques reduce reaction times and solvent use:

Chemical Reactions Analysis

Types of Reactions

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Structure

The molecular formula of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is , with a molecular weight of approximately 203.24 g/mol. The compound features a pyrazolone ring that contributes to its biological activity.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Case Study: Antibacterial Efficacy

A study reported the minimum inhibitory concentration (MIC) values for several pyrazolone derivatives against different pathogens. The results are summarized in the following table:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 12 | 100 | S. aureus |

| 13 | 25 | E. coli |

| 14 | 19 | B. subtilis |

| 15 | 39 | P. aeruginosa |

These findings suggest that modifications to the pyrazolone structure can enhance antimicrobial potency .

Antidiabetic Properties

Recent investigations have highlighted the potential of pyrazolone derivatives in managing diabetes through α-glucosidase inhibition. This mechanism helps control postprandial hyperglycemia by slowing carbohydrate absorption.

Case Study: α-Glucosidase Inhibition

A series of synthesized pyrazolone derivatives were evaluated for their α-glucosidase inhibitory activity, showing promising results in controlling blood sugar levels in diabetic models .

Anti-inflammatory Effects

Research has also indicated that pyrazolone derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models.

Case Study: In Vitro Anti-inflammatory Activity

In vitro studies demonstrated that specific derivatives significantly reduced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

Other Biological Activities

Apart from the aforementioned applications, studies have suggested that pyrazolone derivatives may exhibit anticancer properties and act as effective analgesics. Their ability to modulate various biological pathways makes them candidates for further pharmacological exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications at specific positions on the pyrazolone ring can lead to enhanced efficacy against targeted diseases.

Key Insights from SAR Studies

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the biological activity.

- Ring Modifications : Alterations to the pyrazolone ring structure can enhance solubility and bioavailability.

- Hydrogen Bonding : Intramolecular hydrogen bonding between functional groups has been shown to improve antimicrobial activity .

Mechanism of Action

The mechanism of action of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

4-aminoantipyrine: A closely related compound with similar structural features.

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another pyrazolone derivative with comparable properties.

Uniqueness

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .

Biological Activity

4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as 4-aminoantipyrine, is a pyrazolone derivative with notable biological activities. This compound has been studied for its analgesic, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for its potential applications in pharmaceuticals.

- Molecular Formula : CHNO

- Molecular Weight : 203.24 g/mol

- CAS Number : 83-07-8

Analgesic and Anti-inflammatory Properties

4-Aminoantipyrine is recognized for its analgesic effects, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). It acts by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. Studies have shown that it can effectively reduce pain in various models, making it a candidate for pain management therapies .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of pyrazolone compounds, including 4-aminoantipyrine, have been evaluated for their effectiveness against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Effective against resistant strains |

| Aspergillus niger | Antifungal properties |

In a study evaluating the antimicrobial efficacy of synthesized derivatives, certain compounds demonstrated potent activity against these microorganisms .

Antioxidant Activity

The antioxidant potential of 4-aminoantipyrine has also been investigated. It is believed to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This property enhances its therapeutic profile, particularly in conditions where oxidative damage is a concern.

Case Studies

-

Pain Management Study :

A clinical trial assessed the efficacy of 4-aminoantipyrine in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to a placebo group, supporting its use as an analgesic agent . -

Antimicrobial Efficacy :

In vitro studies tested the compound against a panel of bacterial strains. The results showed that 4-aminoantipyrine had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.